molecular formula C20H28N2O2 B14921219 1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Cat. No.: B14921219
M. Wt: 328.4 g/mol
InChI Key: ZGQBEUIPEJRIMW-UHFFFAOYSA-N
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Description

1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is an organic compound with a complex structure that includes a piperazine ring, a cyclohexene ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Cyclohexene Ring Formation: The cyclohexene ring can be introduced via a Diels-Alder reaction between a diene and a dienophile.

    Phenoxy Group Introduction: The phenoxy group can be attached through a nucleophilic substitution reaction involving a phenol derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can undergo various types of chemical reactions:

  • **Ox

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C20H28N2O2/c1-17-7-9-19(10-8-17)24-16-20(23)22-13-11-21(12-14-22)15-18-5-3-2-4-6-18/h2-3,7-10,18H,4-6,11-16H2,1H3

InChI Key

ZGQBEUIPEJRIMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3CCC=CC3

Origin of Product

United States

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